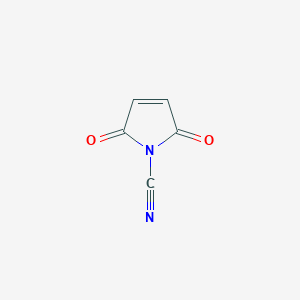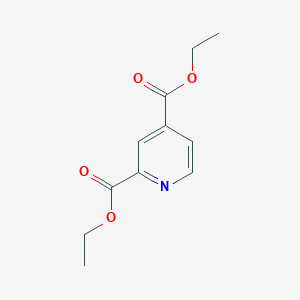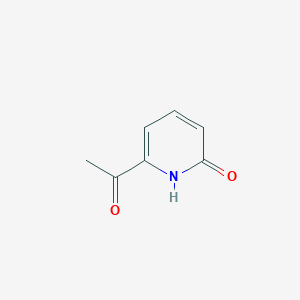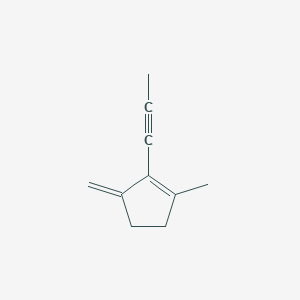
1-Methyl-3-methylene-2-(1-propynyl)cyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-methylene-2-(1-propynyl)cyclopentene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MCP or 3-MCP, and it is a cyclopentene derivative that has a unique chemical structure. The synthesis of 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene is challenging, and it requires specialized equipment and expertise. However, once synthesized, this compound has many potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene is not fully understood. However, it is believed that this compound can act as a ligand in organometallic chemistry. It can also undergo cycloaddition reactions with other compounds, such as cyclopentadiene derivatives.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene. However, it is believed that this compound is relatively stable and non-toxic. It is not known to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene in lab experiments is its unique chemical structure. This compound has many potential applications in scientific research, and it can be used as a ligand in organometallic chemistry. However, the synthesis of this compound is challenging, and it requires specialized equipment and expertise. Additionally, there is limited information available on the biochemical and physiological effects of this compound, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene. One possible direction is the development of new synthesis methods for this compound. Another possible direction is the study of the biochemical and physiological effects of this compound. Additionally, this compound could be studied for its potential use in the development of new materials, such as polymers. Overall, there is much potential for future research on 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene, and it is likely to continue to be an important compound in scientific research.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene is a complex process that involves several steps. The first step involves the preparation of 1-bromo-3-methylcyclopentene, which is then reacted with magnesium to form a Grignard reagent. The Grignard reagent is then reacted with 1-chloro-2-propyne to form 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene. This synthesis method requires specialized equipment and expertise, and it is not suitable for inexperienced chemists.
Applications De Recherche Scientifique
1-Methyl-3-methylene-2-(1-propynyl)cyclopentene has many potential applications in scientific research. This compound has been studied for its potential use as a ligand in organometallic chemistry. It has also been studied for its potential use in the synthesis of other compounds, such as cyclopentadiene derivatives. Additionally, 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene has been studied for its potential use in the development of new materials, such as polymers.
Propriétés
Numéro CAS |
126133-18-4 |
|---|---|
Nom du produit |
1-Methyl-3-methylene-2-(1-propynyl)cyclopentene |
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.2 g/mol |
Nom IUPAC |
1-methyl-3-methylidene-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H12/c1-4-5-10-8(2)6-7-9(10)3/h2,6-7H2,1,3H3 |
Clé InChI |
ZYYGPFSZFHGVRK-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1=C)C |
SMILES canonique |
CC#CC1=C(CCC1=C)C |
Synonymes |
Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



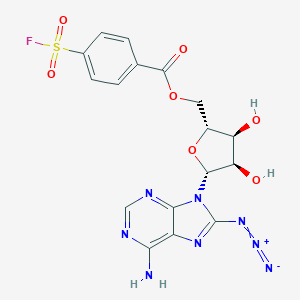

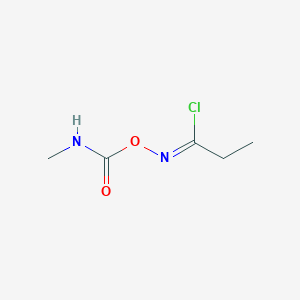
![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
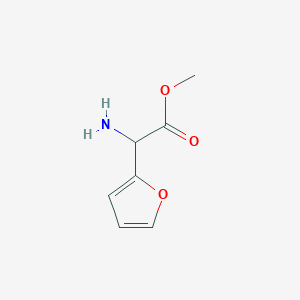
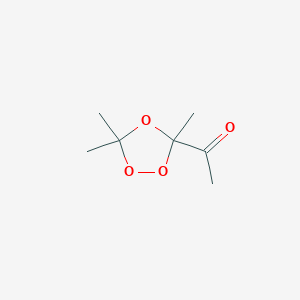
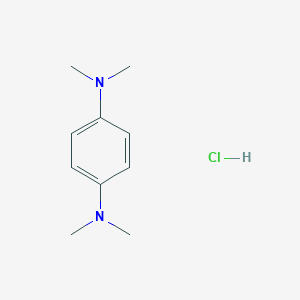
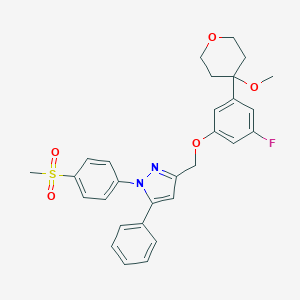
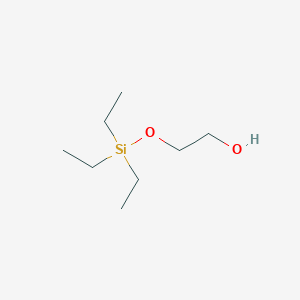
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
